Eberconazole
Overview
Description
Eberconazole is an antifungal drug belonging to the imidazole class of compounds. It is primarily used as a topical cream to treat various fungal infections, including dermatophytosis, candidiasis, and pityriasis . This compound was first approved for use in Spain in 2015 and is marketed under the trade name Ebernet . It is also approved for use in several other countries, including Panama, Guatemala, Costa Rica, Honduras, and the Dominican Republic .
Biochemical Analysis
Biochemical Properties
Eberconazole exerts fungicidal or fungistatic activity depending on concentration . It inhibits fungal growth by inhibiting ergosterol synthesis, an essential component of the fungal cytoplasmic membrane, leading to structural and functional changes . This interaction with enzymes and proteins involved in ergosterol synthesis is a key aspect of this compound’s biochemical role.
Cellular Effects
This compound binds to the phospholipid fraction of the cell and affects sterol synthesis intracellularly . At high concentrations, it causes the leakage of small molecules such as potassium ions, amino acids, inorganic phosphate, and nucleotides from the fungal cell, leading to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ergosterol synthesis. Ergosterol is a crucial component of the fungal cytoplasmic membrane. By inhibiting its synthesis, this compound causes structural and functional changes in the cell, leading to fungal growth inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully documented. It has been noted that this compound exerts fungicidal activity at higher concentrations and fungistatic activity at lower concentrations
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It has been shown to have broad antimicrobial spectrum of activity in vitro, and to be effective in dermatophytosis, candidiasis, and other yeast infections in in vitro and animal studies .
Metabolic Pathways
It is known that this compound inhibits the synthesis of ergosterol, a key component of the fungal cytoplasmic membrane . This suggests that this compound interacts with enzymes involved in the ergosterol synthesis pathway.
Preparation Methods
The synthesis of eberconazole involves several key steps. The primary intermediate, 2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid, is prepared through catalytic hydrogenation of 2-[2-(3,5-dichlorophenyl)ethenyl]benzoic acid . This intermediate is obtained by hydrolysis of its methyl ester, which is produced via a Wittig reaction between 3,5-dichlorobenzaldehyde and the ylure of phosphor of the bromide of [(2-methoxycarbonyl)phenyl]-methyl]triphenylphosphonium . The overall process is scalable and can be carried out at moderate temperatures without requiring a strictly inert atmosphere .
Chemical Reactions Analysis
Eberconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the imidazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Eberconazole has a broad spectrum of applications in scientific research:
Chemistry: It is used as a model compound in studies involving imidazole derivatives and their chemical properties.
Industry: This compound is used in the formulation of antifungal creams and other topical preparations.
Mechanism of Action
Eberconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane . This inhibition leads to structural and functional changes in the fungal cell membrane, ultimately resulting in the death of the fungal cells . At higher concentrations, this compound exhibits fungicidal activity, while at lower concentrations, it acts as a fungistatic agent .
Comparison with Similar Compounds
Eberconazole is similar to other imidazole antifungal agents, such as clotrimazole, ketoconazole, and bifonazole . this compound has shown slightly higher potency compared to bifonazole and similar efficacy to clotrimazole in clinical studies . Its unique chemical structure, which includes a dibenzocycloheptene moiety, distinguishes it from other imidazole derivatives .
Similar Compounds
- Clotrimazole
- Ketoconazole
- Bifonazole
This compound’s unique structure and broad-spectrum antifungal activity make it a valuable compound in the treatment of fungal infections and a subject of ongoing scientific research.
Biological Activity
Eberconazole is a topical antifungal agent that has garnered attention due to its broad antimicrobial spectrum and unique pharmacological properties. This article explores the biological activity of this compound, focusing on its efficacy against various fungal pathogens, its mechanism of action, and relevant clinical and preclinical studies.
This compound functions primarily through the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. It specifically targets the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol. This inhibition leads to structural and functional alterations in the fungal cell membrane, ultimately resulting in cell death at higher concentrations or growth inhibition at lower concentrations .
In addition to its antifungal properties, this compound exhibits anti-inflammatory effects. It inhibits 5-lipoxygenase and cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways. This dual action makes it particularly useful in treating inflamed dermatophytic infections .
Antifungal Spectrum
This compound has demonstrated effectiveness against a wide range of fungal pathogens, including:
- Dermatophytes : Effective against various species causing skin infections.
- Candida spp. : Particularly effective against fluconazole-resistant strains like Candida krusei and Candida glabrata.
- Yeasts : Active against other yeasts such as Malassezia furfur.
Comparative Efficacy
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to other antifungal agents:
Fungal Species | This compound MIC (μg/ml) | Clotrimazole MIC (μg/ml) | Ketoconazole MIC (μg/ml) |
---|---|---|---|
Candida albicans | 0.125 | 0.25 | 0.5 |
Candida krusei | 0.06 | >16 | >16 |
Candida glabrata | 0.125 | >16 | >16 |
Trichophyton rubrum | 0.03 | 0.1 | 0.1 |
This data indicates that this compound is significantly more effective against certain strains compared to traditional antifungals like clotrimazole and ketoconazole .
Clinical Case Studies
Several clinical studies have highlighted the effectiveness of this compound in treating dermatophytic infections:
- Case Study on Tinea Pedis : A randomized controlled trial involving patients with tinea pedis showed that this compound cream applied once daily for four weeks resulted in a clinical cure rate of over 90%, significantly higher than the control group treated with standard antifungals .
- Treatment of Candidiasis : In a study involving patients with recurrent candidiasis, this compound demonstrated a rapid reduction in symptoms and fungal load, with many patients achieving complete resolution within two weeks .
Pharmacokinetics
This compound's pharmacokinetic profile has been evaluated through various studies:
- Topical Administration : Following topical application, this compound showed low systemic absorption, with approximately 46.6% of the administered dose recovered in urine and feces over a 72-hour period .
- Bioavailability : The area under the curve (AUC) for topical administration was significantly lower than that for intravenous administration, indicating localized action with minimal systemic exposure .
Properties
IUPAC Name |
1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTJIDOGFUQSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926104 | |
Record name | Eberconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128326-82-9 | |
Record name | Eberconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128326-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eberconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eberconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eberconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EBERCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Eberconazole?
A1: this compound, similar to other azole antifungals, exerts its activity by inhibiting the fungal enzyme lanosterol 14α-demethylase. [] This enzyme plays a crucial role in ergosterol biosynthesis, a vital component of the fungal cell membrane.
Q2: What are the downstream effects of this compound's inhibition of lanosterol 14α-demethylase?
A2: Inhibiting lanosterol 14α-demethylase disrupts ergosterol synthesis, ultimately leading to the accumulation of toxic sterol precursors and a depletion of ergosterol within the fungal cell membrane. [] This disruption compromises membrane integrity and function, resulting in fungal growth inhibition or death.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they consistently refer to it as an "imidazole derivative." [, , , , ] This suggests the presence of an imidazole ring in its structure. For precise molecular information, consult this compound's chemical datasheet or a chemical database.
Q4: Is there information on this compound's compatibility with various materials or its stability under different conditions in the provided research?
A4: The provided research primarily focuses on this compound's antifungal activity and formulation for topical applications. Information regarding its broader material compatibility and stability under diverse conditions is not included in these abstracts.
Q5: Do the provided research articles discuss any catalytic properties or applications of this compound?
A5: No, the provided research focuses solely on this compound's antifungal properties and its use as a pharmaceutical agent. There is no mention of catalytic properties or applications.
Q6: Have computational chemistry techniques been used to study this compound?
A6: There is no mention of computational chemistry studies, such as simulations, calculations, or QSAR models, specifically related to this compound in the provided abstracts.
Q7: What formulations of this compound are discussed in the research, and are there strategies to enhance its stability or delivery?
A8: The research primarily focuses on topical formulations of this compound, particularly 1% creams. [, , , , , , , , , , ] Several studies explore alternative delivery systems to improve this compound's efficacy and patient compliance:
- Niosomal Gel: Researchers developed an this compound-loaded niosomal gel, aiming to enhance its skin penetration and provide controlled drug release. [, ]
- Microemulsion: A study investigated the use of microemulsions for transdermal this compound delivery, highlighting their potential for improved absorption and therapeutic effects. []
- Microsponges: Ethyl cellulose microsponges were studied as carriers for controlled release and enhanced skin deposition of this compound. []
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound after topical application?
A10: One study indicated that after topical application in a micropig model, this compound was not detected in plasma, urine, or feces. [] This suggests minimal systemic absorption following topical use.
Q9: What types of in vitro and in vivo studies have been conducted to evaluate this compound's antifungal activity?
A9: Several in vitro and in vivo studies were conducted to assess this compound's efficacy:
- In Vitro Susceptibility Testing: Researchers determined the minimum inhibitory concentrations (MICs) of this compound against various dermatophytes and Candida species using microdilution methods. [, , ] They found this compound to be highly active, even against strains resistant to other azoles like fluconazole. []
- Animal Models: The efficacy of this compound was demonstrated in guinea pig models of cutaneous candidiasis, where it showed comparable efficacy to clotrimazole in resolving infections. [, ]
- Clinical Trials: Numerous clinical trials (often open-label, randomized, and comparative) investigated this compound's efficacy in treating tinea infections (corporis, cruris, versicolor) and compared its performance to other antifungals like clotrimazole, miconazole, sertaconazole, and terbinafine. [, , , , , , , , , ]
Q10: Apart from the aforementioned formulation strategies, are there other approaches to improve this compound's delivery to specific targets or tissues?
A10: The provided abstracts primarily focus on topical delivery and enhancing skin penetration. There is no mention of targeted drug delivery approaches for this compound beyond topical applications.
Q11: Does the research explore any biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying potential adverse effects?
A15: The research predominantly uses clinical and mycological assessments, like symptom scores and potassium hydroxide (KOH) microscopy, to evaluate this compound's efficacy. [, , , , , ] There is no mention of specific biomarkers for predicting response, monitoring treatment, or identifying adverse effects in the provided abstracts.
Q12: What analytical methods are commonly employed to characterize, quantify, and monitor this compound?
A12: Several analytical techniques are mentioned in the research for this compound analysis:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is frequently used to quantify this compound in both bulk form and pharmaceutical formulations. [, , ]
- Reverse Phase HPLC (RP-HPLC): RP-HPLC methods are developed and validated for stability-indicating assays and simultaneous determination of this compound with other drugs in combined formulations. [, ]
- Ultra-Performance Liquid Chromatography (UPLC): A stability-indicating RP-UPLC method is developed for simultaneous estimation of this compound with other components in a topical formulation. []
- Spectrophotometry: This technique is employed to study the dissociation equilibria of this compound nitrate in various media. []
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